3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
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Overview
Description
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an acrylic acid ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: 3-(6-Chloro-pyridin-3-yl)-acrylic acid.
Reduction: 3-(6-Chloro-pyridin-3-yl)-propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Chloropyridine-3-acetate: Similar structure but with an acetate group instead of an acrylic acid ester.
1-((6-Chloro-pyridin-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring and exhibits different biological activities.
Uniqueness
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of the acrylic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIBCCVJCCJCZ-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445724 |
Source
|
Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159153-39-6 |
Source
|
Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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